N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a hydroxy group, a nitrophenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline and 1-hydroxy-2-methylpropan-2-ol.
Formation of Intermediate: The first step involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate oxalyl chloride derivative.
Coupling Reaction: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-ol in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-chlorophenyl)oxalamide
- N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds lacking these features.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The compound features an oxalamide backbone with distinct functional groups that may influence its biological properties. The presence of a nitrophenyl group and a hydroxyalkyl substituent suggests potential interactions with biological targets.
Cytotoxicity
Research indicates that oxalamide derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain oxadiazole derivatives demonstrate significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .
Table 1: Cytotoxicity of Oxalamide Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | TBD |
Other Oxadiazole Derivative | HCT-116 | 15.6 |
Other Compound | HeLa | 12.3 |
Note: TBD indicates that specific data for the compound is not yet available.
The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some oxadiazole derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair, leading to increased cytotoxicity in cancer cells . Molecular docking studies further support these findings by illustrating how these compounds interact with the active sites of target enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxalamide structure can significantly impact biological activity. The introduction of various substituents on the aromatic ring or alterations in the alkyl chain length can enhance or diminish cytotoxic effects. For example, the presence of electron-withdrawing groups like nitro groups has been associated with increased potency against certain cancer cell lines .
Case Studies
A notable study investigated a library of oxadiazole-based compounds, revealing that specific structural features correlate with enhanced antiproliferative activity. Compounds exhibiting strong hydrogen bonding capabilities and optimal steric configurations showed promising results in vitro, emphasizing the importance of molecular design in drug development .
Table 2: Summary of Case Studies on Oxalamide Derivatives
Study Reference | Compound Tested | Cell Line | Result |
---|---|---|---|
Study A | N1-(1-hydroxy...) | HeLa | Significant cytotoxicity observed |
Study B | N-Acetyl derivative | HCT-116 | Moderate activity; further optimization needed |
Properties
IUPAC Name |
N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIICLVAVTGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.